3-Oxo Atorvastatin

CAS No.: 104239-97-6; 887196-30-7

Cat. No.: VC5992260

Molecular Formula: C33H33FN2O5

Molecular Weight: 556.634

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104239-97-6; 887196-30-7 |

|---|---|

| Molecular Formula | C33H33FN2O5 |

| Molecular Weight | 556.634 |

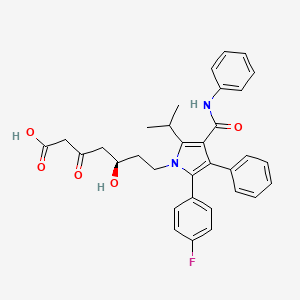

| IUPAC Name | (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid |

| Standard InChI | InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-/m1/s1 |

| Standard InChI Key | JVFCMPKBFPIOON-AREMUKBSSA-N |

| SMILES | CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

3-Oxo Atorvastatin, systematically named (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(1-methylethyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic Acid Calcium Salt, belongs to the pyrrole-heptanoic acid derivative family. The compound’s structure features a β-keto group at position 3, distinguishing it from the parent drug Atorvastatin .

Molecular and Salt Form Variations

The calcium salt form (CAS 887196-30-7) exhibits a molecular weight of 1151.31 g/mol, while the sodium salt (CAS 1391052-00-8) and free acid form (CAS 1391194-36-7) share the same base molecular weight of 556.62 g/mol . The table below summarizes key properties:

Stereochemical Considerations

The (5R) configuration at the hydroxy-bearing carbon is critical for maintaining structural alignment with Atorvastatin’s pharmacophore. The β-keto group introduces additional polarity, influencing the compound’s solubility and chromatographic behavior .

Synthesis and Formation Pathways

3-Oxo Atorvastatin arises primarily as a byproduct during Atorvastatin calcium synthesis. Two key methodologies have been explored to understand its formation:

Traditional Batch Reactor Synthesis

In conventional batch processes, the condensation of 4-methyl-3-oxo-N-phenylpentanamide with tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate often leads to incomplete reactions, yielding up to 5% 3-Oxo Atorvastatin as a side product .

Continuous Flow Synthesis

A breakthrough study demonstrated that microreactors reduce reaction time from 180 minutes to 15 minutes, achieving a 94% yield of the intermediate 4-methyl-3-oxo-N-phenylpentanamide while minimizing byproduct formation . Computational fluid dynamics (CFD) modeling revealed that laminar flow regimes in microchannels suppress unwanted oxidative pathways responsible for 3-Oxo Atorvastatin generation .

High-Speed Vibration Milling

Analytical Characterization and Detection

Pharmaceutical quality control laboratories employ advanced techniques to quantify 3-Oxo Atorvastatin at ppm levels:

Chromatographic Methods

-

HPLC-UV: A reversed-phase C18 column (250 × 4.6 mm, 5 μm) with acetonitrile:phosphate buffer (pH 3.0, 55:45 v/v) achieves baseline separation (RS > 2.0) between Atorvastatin and 3-Oxo Atorvastatin .

-

UPLC-MS/MS: Quantitation limit of 0.05 μg/mL using electrospray ionization in negative mode (m/z 555.2 → 396.1 for the deprotonated molecule) .

Spectroscopic Characterization

-

FT-IR: Distinct carbonyl stretches at 1745 cm⁻¹ (β-keto group) and 1680 cm⁻¹ (amide C=O) .

-

1H NMR (DMSO-d6): δ 7.25–7.45 (m, aromatic H), δ 5.32 (d, J = 4.8 Hz, C5-OH), δ 3.12 (q, J = 6.4 Hz, H-5) .

Regulatory and Pharmacopeial Status

As a recognized impurity in Atorvastatin calcium formulations, 3-Oxo Atorvastatin is subject to stringent controls:

Pharmacopeial Specifications

-

European Pharmacopoeia (EP): Listed as Impurity O with a permissible limit of 0.15% .

-

USP: Classified under "Other Organic Impurities" with ICH Q3B(R2)-recommended thresholds .

Stability-Indicating Properties

Forced degradation studies show that 3-Oxo Atorvastatin levels increase by 0.3% per month under accelerated storage conditions (40°C/75% RH), necessitating robust packaging solutions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume